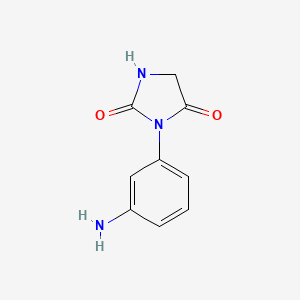

3-(3-Aminophenyl)imidazolidine-2,4-dione

Descripción general

Descripción

3-(3-Aminophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . This compound is characterized by the presence of an imidazolidine-2,4-dione ring substituted with an aminophenyl group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with glycine to form 3-(3-nitrophenyl)imidazolidine-2,4-dione, which is then reduced to the desired this compound . The reduction step typically employs hydrogenation in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often incorporating continuous flow reactors to enhance reaction efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Aminophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of N-substituted imidazolidine-2,4-dione derivatives.

Aplicaciones Científicas De Investigación

3-(3-Aminophenyl)imidazolidine-2,4-dione is utilized in various scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

Industry: Used in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(3-Aminophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticonvulsant activity is thought to involve the inhibition of voltage-gated sodium channels, reducing neuronal excitability .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3-Aminophenyl)methylimidazolidine-2,4-dione

- 3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione

Uniqueness

3-(3-Aminophenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both an amino group and an imidazolidine-2,4-dione ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

3-(3-Aminophenyl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound consists of an imidazolidine ring with an amino group attached to a phenyl moiety. Its molecular formula is , and it has a molecular weight of 206.20 g/mol. The presence of both the imidazolidine and the amino group contributes to its unique reactivity and biological activity.

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant properties . In a study employing the Strychnine Induced Convulsion Method, derivatives of this compound demonstrated significant efficacy in reducing seizure activity. The anticonvulsant mechanism is hypothesized to involve the inhibition of voltage-gated sodium channels, leading to decreased neuronal excitability .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties . Studies show that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Other Pharmacological Effects

In addition to anticonvulsant and antibacterial activities, preliminary research suggests that this compound might possess anti-inflammatory and anticancer properties. These effects are attributed to its ability to modulate various signaling pathways involved in inflammation and tumor progression .

The biological activity of this compound can be explained through its interaction with specific molecular targets:

- Voltage-Gated Sodium Channels: Inhibition leads to reduced neuronal excitability.

- Bacterial Enzymes: Potential interference with enzymes critical for bacterial survival.

- Inflammatory Pathways: Modulation of cytokine production and signaling pathways related to inflammation.

Study on Anticonvulsant Activity

A comprehensive study synthesized various derivatives of this compound and evaluated their anticonvulsant activities. The results indicated that certain structural modifications significantly enhanced their potency against seizures .

| Compound Name | Structure | Anticonvulsant Activity |

|---|---|---|

| AC1 | AC1 Structure | High |

| AC2 | AC2 Structure | Moderate |

| AC3 | AC3 Structure | Low |

Antibacterial Evaluation

Another study focused on the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

3-(3-aminophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-6-2-1-3-7(4-6)12-8(13)5-11-9(12)14/h1-4H,5,10H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUYXOWPYURVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640703 | |

| Record name | 3-(3-Aminophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702638-03-7 | |

| Record name | 3-(3-Aminophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.